molecular formula C19H22N2OS B14193996 [1-(4-Phenoxyphenyl)cyclohexyl]thiourea CAS No. 832099-13-5

[1-(4-Phenoxyphenyl)cyclohexyl]thiourea

Cat. No.: B14193996
CAS No.: 832099-13-5
M. Wt: 326.5 g/mol
InChI Key: SUWUUNGXVXLQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Phenoxyphenyl)cyclohexyl]thiourea is a synthetic organosulfur compound with the molecular formula C19H22N2OS and a molecular weight of 326.46 g/mol . This thiourea derivative is characterized by a cyclohexyl scaffold substituted with a 4-phenoxyphenyl group, a structure designed to explore a wide spectrum of biological activities. The compound is listed in pharmaceutical patent literature as part of investigations into novel thiourea derivatives, highlighting its relevance in early-stage drug discovery . Thiourea derivatives are extensively documented in scientific literature for their diverse pharmacological potential. Recent studies on structurally similar compounds have demonstrated significant antimicrobial properties , including potent activity against biofilm-forming bacteria and fungi . These derivatives also show promise in enzyme inhibition research , particularly against targets like dihydrofolate reductase (DHFR), which is crucial for anticancer and antimicrobial drug development . Furthermore, the thiourea scaffold is known to be a versatile precursor in organic synthesis and can serve as a ligand for metal complexes . Researchers value this compound for exploring structure-activity relationships (SAR) to develop new therapeutic agents with potential anticancer, antidiabetic, and anti-inflammatory effects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832099-13-5

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

[1-(4-phenoxyphenyl)cyclohexyl]thiourea

InChI

InChI=1S/C19H22N2OS/c20-18(23)21-19(13-5-2-6-14-19)15-9-11-17(12-10-15)22-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H3,20,21,23)

InChI Key

SUWUUNGXVXLQSK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)OC3=CC=CC=C3)NC(=S)N

Origin of Product

United States

Synthetic Methodologies and Strategic Design for 1 4 Phenoxyphenyl Cyclohexyl Thiourea

Retrosynthetic Analysis and Key Precursor Identification for [1-(4-Phenoxyphenyl)cyclohexyl]thiourea

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. For this compound, the most logical primary disconnection is at the C–N bond of the thiourea (B124793) group. This approach simplifies the target molecule into two key synthons: a nucleophilic amine component and an electrophilic thiocarbonyl component.

This leads to the identification of the primary precursor: 1-(4-phenoxyphenyl)cyclohexylamine . This amine is the cornerstone of the synthesis, containing the core carbocyclic and phenoxyphenyl structures. The second precursor is a thiocarbonylating agent, which can be derived from various reagents such as isothiocyanates or carbon disulfide. organic-chemistry.org

Therefore, the synthesis can be strategically designed from the following key precursors:

4-Phenoxyphenylcyclohexanone

An ammonia (B1221849) source (e.g., ammonia, ammonium (B1175870) carbonate)

A cyanide source (for Strecker or related syntheses)

A thiocarbonylating agent (e.g., carbon disulfide, benzoyl isothiocyanate)

Optimized Reaction Pathways and Conditions for the Preparation of this compound

The preparation of this compound is a two-stage process: synthesis of the key amine intermediate, followed by its conversion to the final thiourea product.

Stage 1: Synthesis of 1-(4-Phenoxyphenyl)cyclohexylamine

The synthesis of the α,α-disubstituted amine from 4-phenoxyphenylcyclohexanone can be achieved through several established methods:

The Strecker Synthesis: This is a three-component reaction involving the ketone, ammonia, and a cyanide source (like potassium cyanide). masterorganicchemistry.comwikipedia.org The reaction first forms an intermediate α-aminonitrile, which is then hydrolyzed to yield the desired primary amine. organic-chemistry.orgencyclopedia.pub

The Bucherer-Bergs Reaction: This method involves reacting the ketone with ammonium carbonate and potassium cyanide to form a hydantoin (B18101) intermediate. alfa-chemistry.comwikipedia.orgmdpi.com Subsequent hydrolysis of the hydantoin ring provides the target α-amino acid, which can be decarboxylated to the amine.

Reductive Amination: This is a direct and often high-yielding method where the ketone reacts with ammonia in the presence of a reducing agent. wikipedia.orgorganic-chemistry.org The reaction proceeds via an intermediate imine which is reduced in situ to the amine. frontiersin.org Common reducing agents include sodium cyanoborohydride or catalytic hydrogenation.

Stage 2: Conversion of Amine to Thiourea

Once 1-(4-phenoxyphenyl)cyclohexylamine is obtained, it can be converted into the target thiourea through several reliable pathways:

Reaction with an Isothiocyanate: A common method is the reaction of the amine with an acyl isothiocyanate, such as benzoyl isothiocyanate, followed by basic hydrolysis to remove the benzoyl group. asianpubs.org

Reaction with Carbon Disulfide: The amine can be reacted with carbon disulfide in the presence of a base, often in an aqueous or alcoholic medium, to form the thiourea derivative. organic-chemistry.org

Below is a table summarizing a plausible optimized reaction pathway.

StepReactionKey Reagents & ConditionsProduct
1Strecker Synthesis4-Phenoxyphenylcyclohexanone, NH₄Cl, KCN, in aqueous ethanol, followed by acidic or basic hydrolysis.1-(4-Phenoxyphenyl)cyclohexylamine
2Thiourea Formation1-(4-Phenoxyphenyl)cyclohexylamine, Benzoyl isothiocyanate in an aprotic solvent (e.g., THF), followed by hydrolysis with aq. NaOH.This compound

Discussion of Novel Synthetic Routes and Methodological Innovations in this compound Synthesis

Recent advancements in organic synthesis offer innovative and more efficient alternatives to classical methods for preparing thioureas.

One significant innovation is the development of multicomponent reactions (MCRs) . An MCR approach could potentially synthesize the target thiourea in a more convergent manner, for example, by reacting an isocyanide, an amine, and elemental sulfur in a single step. organic-chemistry.org This improves efficiency by reducing the number of separate reaction and purification steps.

The use of novel thiocarbonylating agents represents another area of innovation. Traditional reagents like thiophosgene (B130339) are highly toxic. Modern methods utilize safer, in-situ generated thiocarbonyl surrogates. For instance, the combination of elemental sulfur and chloroform (B151607) can act as an effective thiocarbonyl source, avoiding the handling of hazardous reagents. acs.orgorganic-chemistry.org

Mechanochemistry , which involves solvent-free reactions conducted by grinding solid reactants together, has emerged as a powerful technique. rsc.org This method can lead to shorter reaction times, higher yields, and a significantly reduced environmental footprint by eliminating the need for bulk solvents. asianpubs.org The synthesis of thioureas from amines and thiocyanate (B1210189) salts has been successfully demonstrated using this technique.

Stereoselective and Enantioselective Synthesis Approaches for Chiral Analogues of this compound

The target molecule, this compound, possesses a stereocenter at the C1 position of the cyclohexane (B81311) ring, where the phenoxyphenyl and thiourea groups are attached. Therefore, it exists as a pair of enantiomers. The synthetic routes starting from the achiral ketone, 4-phenoxyphenylcyclohexanone, will produce a racemic mixture (a 1:1 ratio of both enantiomers).

Achieving an enantioselective synthesis, which selectively produces one enantiomer over the other, is a significant challenge and is crucial when the biological activity of the compound is stereospecific. Several strategies could be hypothetically applied:

Chiral Auxiliary Approach: A chiral auxiliary could be temporarily attached to the amine precursor during its synthesis. This auxiliary would direct the reaction to favor the formation of one stereoisomer. After the key bond-forming step, the auxiliary is removed.

Asymmetric Catalysis: A chiral catalyst could be employed during a key step, such as the reductive amination of the ketone. acs.org Chiral phosphoric acids or transition metal complexes with chiral ligands have been used to catalyze similar transformations with high enantioselectivity.

Biocatalysis: Enzymes, such as imine reductases (IREDs) or transaminases, offer a highly selective route for the asymmetric synthesis of chiral amines from ketones. researchgate.netyork.ac.uk These biocatalytic methods are often performed under mild, environmentally friendly conditions.

Chiral Resolution: The final racemic thiourea could be separated into its individual enantiomers. This is typically achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization, followed by the removal of the resolving agent.

While chiral thioureas are well-known as powerful organocatalysts in various asymmetric reactions, the principles of stereocontrol can be applied to their own synthesis to produce enantiomerically pure analogues. rsc.orgrsc.orgdntb.gov.uamdpi.com

Green Chemistry Principles and Sustainable Practices in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. nih.gov

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions and multicomponent syntheses are advantageous in this regard as they reduce the number of steps and the generation of intermediate waste. organic-chemistry.org

Use of Safer Solvents and Reagents: A primary goal is to replace hazardous solvents and reagents. For thiourea synthesis, aqueous media or solvent-free conditions (mechanochemistry) are excellent green alternatives to volatile organic compounds. asianpubs.orgorganic-chemistry.org The development of non-toxic thiocarbonylating agents to replace reagents like thiophosgene is a critical improvement. acs.org

Energy Efficiency: Methodologies that can be conducted at ambient temperature and pressure are preferred. Microwave-assisted synthesis and mechanochemical methods can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.comrasayanjournal.co.in

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. For instance, catalytic reductive amination is preferable to using stoichiometric metal hydride reagents. frontiersin.orgmdpi.com This minimizes waste and often allows for milder reaction conditions.

Renewable Feedstocks: While the core structure of this compound is derived from petrochemical sources, the broader field of amine synthesis is increasingly looking towards bio-based starting materials where applicable, contributing to a more sustainable chemical industry. rsc.orgrsc.orgbenthamdirect.com

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable. frontiersin.orgacs.orggctlc.org

Advanced Molecular Structure Elucidation and Conformational Analysis of 1 4 Phenoxyphenyl Cyclohexyl Thiourea

Single-Crystal X-ray Diffraction Studies of [1-(4-Phenoxyphenyl)cyclohexyl]thiourea: Molecular Geometry and Packing

No crystallographic data for this compound is available in the Cambridge Structural Database (CSD) or other public repositories. Therefore, a discussion of its molecular geometry, bond lengths, bond angles, and crystal packing is not possible.

Detailed Spectroscopic Characterization for Structural Confirmation of this compound (e.g., High-Resolution NMR, 2D NMR, High-Resolution Mass Spectrometry)

No high-resolution NMR spectra (¹H, ¹³C, HSQC, HMBC, etc.) or high-resolution mass spectrometry data for this compound have been found in the scientific literature or spectral databases. Such data would be essential for the unambiguous confirmation of its chemical structure.

Solution-State Conformation and Dynamics of this compound via Advanced NMR Techniques

In the absence of advanced NMR studies (e.g., NOESY, ROESY), the conformation and dynamic behavior of the molecule in solution cannot be described.

Solid-State Conformation and Polymorphism of this compound

Without solid-state NMR or crystallographic studies, there is no information on the solid-state conformation or the existence of any polymorphic forms of this compound.

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline this compound

A detailed analysis of intermolecular interactions, particularly the hydrogen bonding networks characteristic of thiourea (B124793) derivatives, requires crystallographic data, which is unavailable.

Should experimental data for this compound become publicly available in the future, the requested article can be generated.

Mechanistic Investigations of 1 4 Phenoxyphenyl Cyclohexyl Thiourea S Biological Activities in Vitro/ex Vivo

Elucidation of Specific Molecular Targets and Ligand-Binding Interactions of [1-(4-Phenoxyphenyl)cyclohexyl]thiourea

No specific molecular targets or ligand-binding interactions have been identified for this compound in the existing scientific literature.

Investigation of Cellular Pathway Modulation and Signaling Events by this compound in Model Systems

There are no available studies investigating the modulation of cellular pathways or signaling events by this compound in any model systems.

Enzyme Kinetics and Inhibition Mechanisms Characterized for this compound (if applicable)

Data on the enzyme kinetics and inhibition mechanisms specifically for this compound are not available.

Receptor Binding Affinities and Pharmacological Characterization of this compound in Ligand-Protein Interactions

The receptor binding affinities and pharmacological characterization of this compound have not been reported.

Structure-Mechanism Relationships Derived from In Vitro and Ex Vivo Studies of this compound

Due to the absence of in vitro and ex vivo studies, no structure-mechanism relationships have been established for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Phenoxyphenyl Cyclohexyl Thiourea Derivatives

Design and Synthesis of Analogues of [1-(4-Phenoxyphenyl)cyclohexyl]thiourea for SAR Elucidation

The rational design of analogues of this compound is guided by the objective of exploring the chemical space around the core scaffold. Modifications typically target three main regions: the phenoxyphenyl group, the cyclohexyl ring, and the thiourea (B124793) moiety. The primary synthetic route to access these compounds involves the reaction of a primary amine, specifically 1-(4-phenoxyphenyl)cyclohexanamine, with a suitable isothiocyanate.

The general synthetic approach is outlined below:

Synthesis of the Key Amine Intermediate : The synthesis of the crucial 1-(4-phenoxyphenyl)cyclohexanamine intermediate is the first step. This can be achieved through various established methods, often starting from 4-phenoxy-bromobenzene and cyclohexanone.

Formation of Thiourea Derivatives : The key amine is then reacted with a diverse range of substituted aryl or alkyl isothiocyanates in a suitable solvent like tetrahydrofuran (THF) or dichloromethane to yield the target thiourea derivatives. This reaction is typically straightforward and provides a versatile method for generating a library of analogues. jppres.com

To elucidate the SAR, analogues are designed to probe the effects of electronic properties, steric bulk, and lipophilicity.

Modifications on the Phenoxyphenyl Moiety: Substituents are introduced at various positions of both the terminal phenyl ring and the phenyl ring directly attached to the cyclohexyl group. These substituents range from electron-donating groups (e.g., -OCH₃, -CH₃) to electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -CN) to explore electronic effects on activity.

Modifications on the Cyclohexyl Ring: The conformational rigidity and orientation of the cyclohexyl ring are critical. Analogues are synthesized to investigate the impact of stereochemistry (cis/trans isomers if other substituents are present) and the introduction of small alkyl groups on the ring to understand how conformational changes affect receptor binding.

Modifications on the Thiourea Linker and Terminal Group: The thiourea N-H protons are potential hydrogen bond donors. SAR studies involve replacing the terminal substituent attached to the second nitrogen atom. For instance, replacing an aromatic ring with aliphatic chains of varying lengths or cyclic systems helps to define the size and nature of the binding pocket.

A representative set of synthesized analogues and their hypothetical biological activity is presented in the table below to illustrate the SAR exploration.

Compound IDPhenoxyphenyl Substituent (R¹)Terminal Substituent (R²)Hypothetical Biological Activity (IC₅₀, µM)
1HPhenyl5.2
24'-FPhenyl2.8
34'-ClPhenyl3.1
44'-OCH₃Phenyl8.5
5H4-Chlorophenyl1.9
6H4-Methylphenyl6.4
7HCyclohexyl15.7
83'-ClPhenyl4.5

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comresearchgate.net For the this compound series, QSAR models are developed to predict the activity of novel analogues and to gain insight into the physicochemical properties driving their potency.

The development of a robust QSAR model involves several key steps:

Data Set Preparation : A dataset of synthesized analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model generation and a test set for external validation.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., Hammett constants, dipole moment), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., LogP), and topological properties.

Model Building : Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are employed to build a mathematical equation correlating the descriptors with the biological activity. frontiersin.org

A hypothetical QSAR equation for this series might look like: pIC₅₀ = β₀ + β₁(LogP) - β₂(VdW_Vol) + β₃(σ) + β₄(I)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

LogP represents the octanol-water partition coefficient, a measure of hydrophobicity.

VdW_Vol is the van der Waals volume, a steric descriptor.

σ is the Hammett constant, an electronic descriptor for substituents on the aromatic rings.

I is an indicator variable, representing the presence or absence of a specific structural feature.

β₀-β₄ are the regression coefficients.

The quality of the QSAR model is assessed using statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (r²_pred) for the test set. frontiersin.org A study on a different series of thiourea derivatives found that activity was significantly correlated with hydrophobicity and indicator variables representing steric effects. nih.gov Similarly, QSAR models for phenoxy-containing compounds have revealed the importance of steric, hydrogen bonding, and electronic properties for activity. nih.gov

Statistical ParameterValueDescription
r² (Training Set) 0.91Indicates that 91% of the variance in the biological activity is explained by the model.
q² (Cross-Validation) 0.85Represents the internal predictive power of the model.
r²_pred (Test Set) 0.82Represents the external predictive power of the model on an independent set of compounds.

These results would indicate a statistically significant and predictive QSAR model, suggesting that the biological activity of this compound derivatives is strongly influenced by a combination of hydrophobic, steric, and electronic factors.

Impact of Substituent Effects on the Mechanistic Biological Profile of this compound Analogues

Substituents on the this compound scaffold can profoundly influence not only the potency but also the mechanistic profile of the analogues. By altering the electronic and steric properties of the molecule, substituents can modulate how the compound interacts with its biological target, potentially affecting binding affinity, selectivity, and downstream signaling pathways.

Electronic Effects: The placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenoxyphenyl moiety can alter the electron density distribution across the molecule. For instance, EWGs like halogens or trifluoromethyl groups on the terminal phenyl ring can enhance the hydrogen bond donating capacity of the thiourea N-H protons by induction. This could lead to stronger interactions with hydrogen bond acceptor groups within the target's binding site. Conversely, EDGs like methoxy groups might decrease this acidity but could participate in other favorable interactions.

Conformational Analysis and its Influence on the SAR of this compound Derivatives

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For derivatives of this compound, the flexibility of the cyclohexyl ring and the rotatable bonds connecting the different moieties result in multiple possible low-energy conformations. Conformational analysis aims to identify the most stable conformer(s) in solution and to determine the "bioactive conformation"—the specific shape the molecule adopts when bound to its target.

The cyclohexyl ring typically adopts a stable chair conformation. The large 1-(4-phenoxyphenyl) and thiourea groups will preferentially occupy equatorial positions to minimize steric strain (A-value). Studies on related trans-1,4-disubstituted cyclohexanes confirm the preference for diequatorial conformations. researchgate.net

Methods used for conformational analysis include:

NMR Spectroscopy : Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the proximity of protons in space, helping to determine the relative orientation of different parts of the molecule in solution.

X-ray Crystallography : When single crystals of a compound can be obtained, X-ray crystallography provides a precise picture of the solid-state conformation.

Molecular Modeling : Computational methods, such as molecular mechanics and quantum chemistry calculations, are used to explore the potential energy surface of the molecule and identify low-energy conformers. These studies can also model the molecule's interaction within a target binding site.

The relative orientation of the phenoxyphenyl group with respect to the thiourea moiety is crucial. An intramolecular hydrogen bond between one of the thiourea N-H protons and the ether oxygen of the phenoxy group could stabilize a specific conformation, pre-organizing the molecule for receptor binding. Such intramolecular interactions have been shown to define the low-energy conformation of other flexible drug molecules. nih.gov The SAR data can be rationalized by considering how different substituents might favor or disfavor the bioactive conformation. For example, a bulky ortho-substituent on the phenyl ring of the thiourea could restrict rotation and lock the molecule into a conformation that is either more or less favorable for binding.

Pharmacophore Generation and Mapping for this compound and its Active Analogues

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. dovepress.com For the this compound series, generating a pharmacophore model helps to understand the key interaction points and can be used for virtual screening to identify novel, structurally diverse compounds with the same biological activity.

Pharmacophore models can be generated using ligand-based or structure-based approaches. nih.gov

Ligand-Based Approach : This method is used when the structure of the biological target is unknown. A set of active analogues is conformationally analyzed and superimposed to identify common chemical features that are essential for activity.

Structure-Based Approach : If the 3D structure of the target protein is available, the binding site can be analyzed to identify key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interaction centers.

A hypothetical pharmacophore model for an active this compound analogue would likely include the following features:

Pharmacophore FeatureCorresponding Molecular Moiety
Hydrogen Bond Donor (HBD) The two N-H groups of the thiourea linker.
Hydrogen Bond Acceptor (HBA) The sulfur atom of the thiourea (C=S) and the ether oxygen.
Aromatic Ring (AR) The terminal phenyl ring of the phenoxy group.
Hydrophobic Feature (HY) The cyclohexyl ring and the second phenyl ring.

Pharmacophore Mapping: Once a pharmacophore model is generated, active and inactive compounds can be mapped onto it to validate the model. A potent analogue should be able to match all the features of the pharmacophore with its corresponding chemical groups in a low-energy conformation. In contrast, an inactive molecule will fail to match one or more of the key features. This process helps refine the model and confirms the importance of the identified features for biological activity. This validated pharmacophore can then serve as a 3D query for screening large compound databases to discover new potential lead compounds.

Computational Chemistry and Theoretical Modeling of 1 4 Phenoxyphenyl Cyclohexyl Thiourea

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties of [1-(4-Phenoxyphenyl)cyclohexyl]thiourea

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govuci.edu This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. d-nb.info For this compound, DFT calculations can elucidate its fundamental electronic properties, reactivity, and spectroscopic characteristics.

A typical DFT study of this molecule would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From the optimized structure, a wealth of information can be derived. The distribution of electron density reveals the molecule's shape and size, while the molecular electrostatic potential (MEP) map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about its intermolecular interactions.

Furthermore, DFT is instrumental in calculating the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

DFT can also be employed to predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, electronic transitions can be predicted to help interpret UV-Visible spectra.

Molecular Docking Simulations of this compound with Predicted Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. jocms.org

The process begins with the three-dimensional structures of both the ligand and the receptor. The ligand's structure can be obtained from experimental data or optimized using methods like DFT. The receptor's structure is often sourced from databases like the Protein Data Bank (PDB).

Docking algorithms then explore a vast number of possible binding poses of the ligand within the receptor's active site, calculating a "docking score" for each pose. This score is an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction. The results of a docking simulation can reveal the most likely binding mode of the ligand and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For this compound, molecular docking could be used to screen for potential biological targets. For example, given the known biological activities of other thiourea (B124793) derivatives, it could be docked against enzymes like cyclooxygenases (COX) or various protein kinases to explore its potential as an anti-inflammatory or anticancer agent. nih.govnih.gov

Illustrative Molecular Docking Results for this compound

Target Receptor Docking Score (kcal/mol) Key Interacting Residues Predicted Interaction Types
Cyclooxygenase-2 (COX-2) -9.5 Arg120, Tyr355, Ser530 Hydrogen bonding, hydrophobic interactions
Epidermal Growth Factor Receptor (EGFR) Kinase -8.8 Met793, Lys745, Thr790 Hydrogen bonding, pi-alkyl interactions

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions and Conformational Landscapes of this compound

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and interactions of the ligand and its target receptor in a simulated physiological environment.

An MD simulation of the this compound-receptor complex, obtained from molecular docking, would involve placing the complex in a box of solvent molecules (typically water) and ions to mimic cellular conditions. The simulation would then track the movements of all atoms over a period of nanoseconds to microseconds.

These simulations can provide critical information about the stability of the predicted binding pose. By analyzing the trajectory of the simulation, one can determine if the ligand remains stably bound in the active site or if it dissociates. MD simulations can also reveal the flexibility of both the ligand and the receptor, showing how they adapt to each other upon binding. Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

MD simulations can also be used to explore the conformational landscape of this compound in solution, identifying its most populated conformations and the energy barriers between them. This information is crucial for understanding its behavior and interactions in a biological context.

Quantum Chemical Topology and Non-Covalent Interaction (NCI) Analysis for this compound

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes scalar fields from quantum mechanics, such as the electron density, to partition a molecule into atomic basins and characterize the chemical bonds and non-covalent interactions between them. researchgate.netsciencesconf.org One of the most prominent QCT methods is the Quantum Theory of Atoms in Molecules (QTAIM).

For this compound, QTAIM analysis of its electron density (obtained from DFT calculations) can provide a detailed picture of its chemical bonding. By locating bond critical points (BCPs) between atoms, one can characterize the nature of the chemical bonds (e.g., covalent vs. ionic) based on the properties of the electron density at these points.

Non-Covalent Interaction (NCI) analysis is another powerful tool that visualizes and characterizes weak interactions within a molecule and between molecules. manchester.ac.uk It is based on the electron density and its derivatives. NCI analysis of this compound could reveal intramolecular hydrogen bonds and other stabilizing interactions that determine its preferred conformation. When applied to a ligand-receptor complex, NCI analysis can provide a detailed map of the non-covalent interactions that are crucial for binding.

Illustrative QTAIM and NCI Analysis Findings for this compound

Interaction Type Atoms Involved QTAIM Descriptors (at BCP) NCI Plot Features
Covalent Bonds (C-C, C-N, C-S) e.g., C1-C2, C-N, C=S High electron density, negative Laplacian Not applicable for strong covalent bonds
Intramolecular Hydrogen Bond N-H...O Low electron density, positive Laplacian Blue or green isosurfaces between N-H and O

Ab Initio and Semi-Empirical Methods for Understanding Reaction Mechanisms in this compound Synthesis or Degradation

Ab initio and semi-empirical quantum chemistry methods are essential for studying the mechanisms of chemical reactions. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. rsc.orgdntb.gov.ua Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them faster but generally less accurate.

These methods can be used to map out the potential energy surface for the synthesis or degradation of this compound. By locating the structures of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. The energy differences between these species provide the activation energies and reaction enthalpies, which are key to understanding the reaction's kinetics and thermodynamics.

For instance, the synthesis of this compound likely involves the reaction of a corresponding isothiocyanate with an amine. Computational methods could be used to model this reaction, comparing different possible mechanisms and identifying the most favorable pathway. Similarly, the degradation of the molecule under various conditions (e.g., hydrolysis, oxidation) could be investigated to predict its stability and potential degradation products.

Illustrative Reaction Energetics for a Hypothetical Synthesis Step of this compound

Reaction Step Method Activation Energy (kcal/mol) Reaction Energy (kcal/mol)
Nucleophilic attack of amine on isothiocyanate B3LYP/6-31G(d) 12.5 -5.2
Proton transfer B3LYP/6-31G(d) 5.8 -15.7

Advanced Analytical Techniques for Comprehensive Characterization and Purity Assessment of 1 4 Phenoxyphenyl Cyclohexyl Thiourea

Chromatographic Method Development for Analysis and Purification

The separation and quantification of [1-(4-Phenoxyphenyl)cyclohexyl]thiourea from reaction mixtures, impurities, or metabolites are primarily achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a common and effective method for the analysis of moderately polar compounds like this compound. The selection of a suitable stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

A typical HPLC method for the analysis of this compound might involve a C18 stationary phase, which provides excellent hydrophobic retention for the phenoxyphenyl and cyclohexyl moieties. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure the efficient elution of the target compound and any impurities with differing polarities. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the phenoxyphenyl chromophore exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC):

For GC analysis, derivatization of the thiourea (B124793) group might be necessary to enhance the volatility and thermal stability of this compound. Silylation is a common derivatization technique for this purpose. The derivatized analyte is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the column. A non-polar or medium-polar capillary column would be suitable for this separation. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection, with MS providing structural information for peak identification.

Supercritical Fluid Chromatography (SFC):

SFC is a powerful technique for both analytical and preparative separations. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and is a more environmentally friendly alternative to normal-phase HPLC. For the purification of this compound, SFC can be particularly advantageous due to the ease of removing the mobile phase after collection of the purified fractions.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the functional groups present in a molecule and can be used to create a unique "fingerprint" for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows characteristic absorption bands for the various functional groups. For this compound, key vibrational modes would include the N-H stretching of the thiourea group, C=S stretching, C-N stretching, and vibrations associated with the aromatic phenoxyphenyl and aliphatic cyclohexyl rings.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar groups and symmetric vibrations. The Raman spectrum of this compound would provide valuable information about the C=S bond and the aromatic ring vibrations.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Thiourea)Stretching3200-3400
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-2950
C=C (Aromatic)Stretching1400-1600
C=S (Thiourea)Stretching1000-1200
C-O-C (Ether)Asymmetric Stretching1200-1270

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Purity and Chiral Conformation

If this compound is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), chiroptical spectroscopy techniques are essential for determining its stereochemical purity and conformation. Chirality could arise if the substitution pattern on the cyclohexyl ring creates a stereocenter.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum can provide information about the absolute configuration of the enantiomers and can be used to determine the enantiomeric excess of a sample.

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD can be used to characterize chiral molecules and assess their enantiomeric purity.

Thermal Analysis (DSC, TGA) for Phase Transitions and Stability Profiles

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point, glass transitions, and other phase transitions of this compound. A sharp melting peak in the DSC thermogram is indicative of a pure crystalline solid.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound. The TGA curve for this compound would show the temperature at which the compound begins to decompose.

Table 3: Hypothetical Thermal Analysis Data for this compound

AnalysisParameterValue
DSCMelting Point (Onset)150 - 160 °C
TGADecomposition Temp (Td)> 250 °C

Surface Analysis Techniques for this compound in Solid Forms or Formulations (academic context only)

In an academic research context, surface analysis techniques can provide insights into the surface properties of this compound in its solid state or when formulated with other materials.

X-ray Photoelectron Spectroscopy (XPS):

XPS can be used to determine the elemental composition and chemical states of the atoms on the surface of the material. This could be useful for studying surface contamination or degradation.

Scanning Electron Microscopy (SEM):

SEM provides high-resolution images of the surface morphology of the solid compound. It can be used to study the crystal habit and particle size distribution.

Atomic Force Microscopy (AFM):

AFM can provide three-dimensional topographical images of the surface at the nanoscale. It can be used to study surface roughness and other surface features.

Future Research Directions and Unexplored Avenues for 1 4 Phenoxyphenyl Cyclohexyl Thiourea

Integration of [1-(4-Phenoxyphenyl)cyclohexyl]thiourea into Novel Chemical Biology Probes and Tools

The development of novel chemical probes is essential for dissecting complex biological processes. escholarship.org A chemical probe is a selective small-molecule modulator that helps in understanding the function of a protein target in biochemical, cell-based, or animal studies. escholarship.org The structure of this compound makes it an intriguing candidate for the development of such tools.

Future research could focus on modifying the this compound scaffold to incorporate reporter tags, such as fluorophores or biotin, enabling the visualization and tracking of its interactions within cellular environments. Furthermore, the thiourea (B124793) group can be functionalized to create photoaffinity labels or reactive handles for target identification and validation studies. These probes could be instrumental in identifying novel protein binding partners and elucidating the mechanism of action of this class of compounds. High-quality chemical probes are crucial for both fundamental research and as starting points for the development of new medicines. escholarship.org

Potential Probe Type Modification Strategy Application
Fluorescent ProbeConjugation of a fluorophore (e.g., fluorescein, rhodamine) to the phenoxy or phenyl ring.Live-cell imaging, fluorescence polarization assays.
Affinity-Based ProbeIncorporation of a biotin tag for streptavidin-based pulldown experiments.Identification of protein binding partners.
Photoaffinity LabelIntroduction of a photoreactive group (e.g., diazirine, benzophenone) for covalent cross-linking to target proteins upon UV irradiation.Covalent capture of target proteins for mass spectrometry-based identification.

Exploration of Allosteric Modulation Mechanisms and Polypharmacology for this compound

Allosteric modulators, which bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offer a sophisticated mechanism for fine-tuning receptor activity. nih.gov This can lead to greater subtype selectivity and a more nuanced physiological response. nih.gov The conformational flexibility and distinct chemical motifs of this compound suggest its potential as an allosteric modulator of various protein targets.

Future investigations should explore the allosteric modulation potential of this compound on G protein-coupled receptors (GPCRs), ion channels, and enzymes. Detailed structure-activity relationship (SAR) studies, coupled with functional assays, could reveal the structural determinants for allosteric activity and selectivity.

Furthermore, the concept of polypharmacology, where a single compound is designed to interact with multiple targets, is gaining traction in drug discovery for complex diseases. The diverse chemical features of this compound could be leveraged to design multi-target ligands. For instance, the phenoxyphenyl group might interact with a hydrophobic pocket, while the thiourea moiety could form hydrogen bonds with a separate target.

Potential Applications of this compound in Advanced Materials Science or Supramolecular Chemistry

The thiourea functional group is well-known for its ability to participate in hydrogen bonding and coordinate with metal ions. mdpi.com These properties make thiourea derivatives attractive building blocks for the construction of supramolecular assemblies and functional materials.

The self-assembly properties of this compound could be investigated to form well-defined nanostructures, such as gels, fibers, or vesicles. The bulky cyclohexyl and phenoxyphenyl groups could play a crucial role in directing the packing and morphology of these assemblies. Such materials could find applications in drug delivery, sensing, and catalysis. Moreover, the sulfur atom in the thiourea group can act as a ligand for metal ions, opening up possibilities for the development of novel coordination polymers and metal-organic frameworks (MOFs) with interesting electronic, magnetic, or catalytic properties.

Potential Application Area Key Structural Feature Research Focus
Supramolecular GelsHydrogen bonding capability of the thiourea group.Investigation of gelation in various solvents and characterization of the resulting materials.
Anion SensingHydrogen bond donor properties of the thiourea N-H protons.Design of colorimetric or fluorescent sensors for specific anions.
Coordination PolymersMetal-coordinating ability of the sulfur atom.Synthesis and characterization of coordination complexes with various metal ions.

Development of Advanced Computational Models for Predicting this compound's Interactions and Reactivity

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental design. The development of accurate computational models for this compound could significantly accelerate research into its potential applications.

Molecular docking and molecular dynamics (MD) simulations could be employed to predict the binding modes of this compound with various protein targets, providing insights into its potential biological activities. Quantum mechanical calculations could be used to study the electronic structure and reactivity of the thiourea group, aiding in the design of new synthetic reactions and the prediction of its metabolic fate. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed based on a library of this compound analogs to predict their biological activity and guide the synthesis of more potent and selective compounds.

Interdisciplinary Research Synergies and Collaborative Opportunities involving this compound Research

The multifaceted potential of this compound necessitates a collaborative, interdisciplinary research approach.

Chemistry and Biology: Synthetic chemists could collaborate with chemical biologists to design and synthesize novel probes and tool compounds based on the this compound scaffold. escholarship.org These tools could then be used to investigate complex biological systems.

Pharmacology and Computational Chemistry: Pharmacologists could work with computational chemists to identify potential biological targets and elucidate the mechanism of action of this compound through a combination of experimental screening and in silico modeling.

Materials Science and Engineering: Materials scientists could collaborate with synthetic chemists to develop novel supramolecular materials and coordination polymers based on the self-assembly and metal-binding properties of this compound.

Such collaborations would be instrumental in unlocking the full potential of this intriguing molecule and translating fundamental discoveries into practical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.